4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide
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Overview
Description
4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, the sulfonyl chloride is reacted with 2-pyridinylamine under controlled conditions to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 4-cyclohexyl-N-(4-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-cyclohexyl-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-cyclohexyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,18,19) |
InChI Key |
LYIYSZJVXWQNNF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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